1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 g/mol . It is a brominated derivative of phenyl ethanone, characterized by the presence of a trifluoromethyl group at the para position relative to the bromine atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone are currently unknown . Given its structural similarity to other aromatic ketones, it may potentially interfere with pathways involving aromatic amino acids or enzymes that metabolize aromatic compounds.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity may be affected by the pH of its environment, while its stability could be influenced by temperature and light exposure.
Preparation Methods
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-bromo-4-(trifluoromethyl)benzaldehyde followed by a Friedel-Crafts acylation reaction . The reaction conditions typically involve the use of bromine and acetic acid under reflux for several hours. Another method involves the trifluoromethylation of α-bromoacetophenone using trifluoromethylthiol (TFMS)[3][3]. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone: This compound has a similar structure but differs in the position of the bromine and trifluoromethyl groups.
2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: This compound has additional fluorine atoms on the phenyl ring, which can alter its chemical properties and reactivity.
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXHUPYBNIJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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